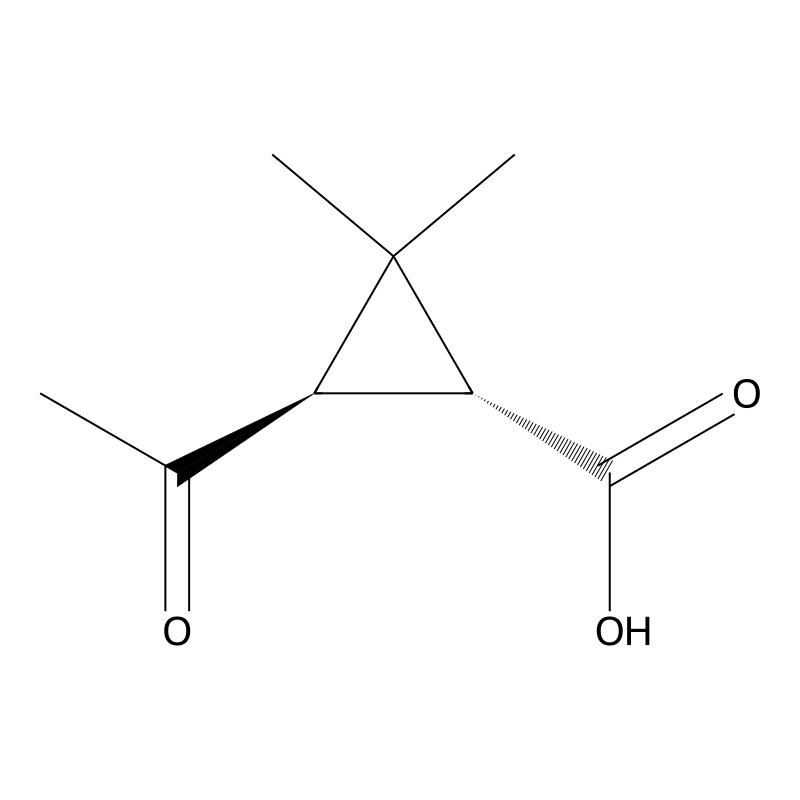

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Aroma Compounds

Scientific Field: Food Technology and Chemistry

Application Summary: It serves as a precursor in the synthesis of compounds with floral-honey aromas, which are valuable in the food flavoring industry.

Methods of Application: The synthesis involves freeze-dried biomass or supernatant from Yarrowia lipolytica cultures, with the compound acting as a substrate in the enzymatic reactions.

Results: The synthesis process results in the creation of ethyl hydrocinnamate, a compound with a desirable aroma profile for food applications .

Pharmaceutical Drug Development

Scientific Field: Pharmaceutical Sciences

Application Summary: The compound is used in the development of new pharmaceutical drugs, especially in the creation of chiral molecules that are significant for drug efficacy.

Methods of Application: The application involves stereoselective synthesis, where the compound is used to produce specific enantiomers of a drug molecule with desired pharmacological properties.

Results: The outcomes include the successful synthesis of drug candidates with high enantiomeric excess, indicating the compound’s value in pharmaceutical research .

Polymer Synthesis

Scientific Field: Polymer Chemistry

Application Summary: It is used in the synthesis of polymers, particularly in creating new materials with unique properties for industrial applications.

Methods of Application: The synthesis process involves polymerization reactions where the compound acts as a monomer or a catalyst, leading to the formation of polymers with specific configurations.

Results: The synthesized polymers exhibit enhanced material properties, such as increased durability or flexibility, suitable for various industrial uses .

Chemical Research and Education

Application Summary: This compound is also used as a teaching tool in chemical research and education, helping students understand complex chemical processes.

Methods of Application: In educational settings, the compound is used in laboratory experiments to demonstrate principles of organic chemistry and catalysis.

Results: The use of this compound in educational experiments helps students grasp the practical aspects of chemical synthesis and catalysis, enriching their learning experience .

Chirality Inducing Agent in Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: This compound is used as a chirality inducing agent in organic synthesis, particularly in reactions that require precise control over the stereochemistry of the resulting molecule.

Methods of Application: The compound is incorporated into reaction schemes to influence the stereochemical outcome of the synthesis, often in the formation of complex, chiral molecules.

Results: The use of this compound as a chirality inducing agent has led to the successful synthesis of molecules with high enantiomeric purity, which is crucial for the activity of many pharmaceuticals .

Novel Uranyl-Organic Assemblages

Scientific Field: Inorganic Chemistry

Methods of Application: The compound is used in coordination chemistry to create complexes with uranyl ions, exploring the binding properties and structural characteristics of these assemblages.

Advanced Material Design

Scientific Field: Material Science

Application Summary: This compound is utilized in the design of advanced materials, contributing to the development of new substances with tailored properties for specific industrial applications.

Methods of Application: The compound is used as a building block in the synthesis of materials, where its unique structure can impart desired characteristics to the final product.

Results: The application has led to the creation of materials with novel properties, such as increased resistance to environmental stressors or improved mechanical strength .

Chemical Education and Research

Application Summary: In addition to its use as a teaching tool, this compound is also employed in advanced chemical research, particularly in the study of cyclopropane derivatives and their reactivity.

Methods of Application: The compound is used in research laboratories to conduct experiments that explore its reactivity and potential as a precursor for more complex molecules.

Results: The research has yielded valuable data on the chemical behavior of cyclopropane derivatives, enhancing the understanding of their role in synthetic chemistry .

Environmental Chemistry

Scientific Field: Environmental Science

Application Summary: The compound’s unique chemical properties make it suitable for use in environmental chemistry, particularly in the study of organic pollutants and their degradation.

Methods of Application: It is used in experiments designed to simulate environmental conditions and assess the stability and breakdown of organic compounds.

Results: Studies have shown that this compound can undergo various degradation pathways, providing insights into the environmental fate of similar organic pollutants .

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: This compound is used in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic techniques.

Methods of Application: The compound is used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses.

Results: Its use as a standard has improved the precision of analytical measurements, contributing to the quality control of chemical products and research findings .

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound characterized by its unique cyclopropane structure, which includes an acetyl group and a carboxylic acid functional group. The molecular formula for this compound is , and it features a cyclopropane ring with two methyl groups at the 2-position and an acetyl group at the 3-position. This specific stereochemistry contributes to its distinct chemical properties and potential biological activities.

The chemical reactivity of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid includes:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a hydrocarbon.

- Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

- Oxidation: The compound can undergo oxidation reactions to yield different products depending on the reaction conditions.

These reactions make the compound versatile in organic synthesis and potential applications in medicinal chemistry.

The synthesis of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods:

- Cyclopropanation Reactions: Starting from suitable alkenes or alkanes, cyclopropanation can be performed using reagents like diazomethane or Simmons-Smith reagents.

- Functional Group Modifications: After forming the cyclopropane structure, subsequent reactions such as acylation (to introduce the acetyl group) and carboxylation (to introduce the carboxylic acid) can be employed.

- Total Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and selective functionalization.

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has potential applications in:

- Pharmaceutical Development: As a building block in drug synthesis due to its unique structural features.

- Agricultural Chemicals: Potential use in creating insecticides or fungicides based on its biological activity.

- Chemical Research: Utilized as a reagent or intermediate in organic synthesis and material science.

Interaction studies of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid focus on its binding affinity with various biological targets:

- Enzyme Interactions: Investigating how this compound interacts with enzymes involved in metabolic pathways could reveal its potential as a drug candidate.

- Receptor Binding Studies: Understanding how this compound binds to specific receptors may help elucidate its biological effects.

These studies are crucial for determining the therapeutic potential of this compound and its derivatives.